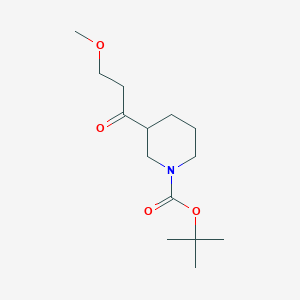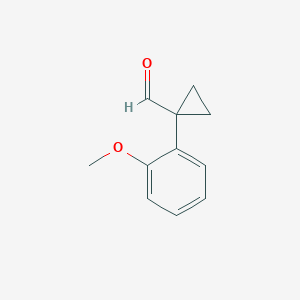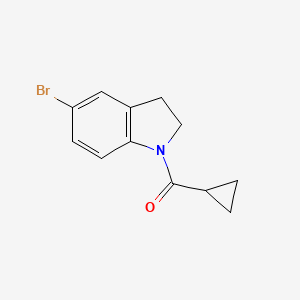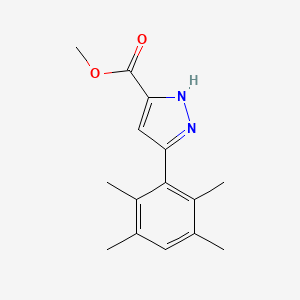
2-(2-Fluoro-3-methylphenoxy)ethan-1-amine
Vue d'ensemble
Description
2-(2-Fluoro-3-methylphenoxy)ethan-1-amine, also known as FMPA, is an organic compound with a wide range of scientific and industrial applications. FMPA is used in the synthesis of various organic molecules, as a reagent in organic synthesis, and as a precursor for pharmaceuticals and agrochemicals. It is also used in the manufacture of pharmaceuticals, agrochemicals and other organic compounds. FMPA has a wide range of applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Materials Science and Polymer Development
In the realm of materials science, compounds structurally related to 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine have been explored for their potential in developing novel polymers. For instance, Kaya et al. (2012) investigated the synthesis and characterization of polyphenols derived from 4-fluorobenzaldehyde and aromatic amino phenols, exploring their thermal stability, optical, and electrochemical properties (Kaya, Kamaci, & Arican, 2012). Such research indicates the utility of fluoro-methylphenoxy derivatives in modifying polymer properties for specific applications.
Organic Synthesis and Chemical Reactivity
Fluoro-methylphenoxy derivatives have also been a focal point in studies concerning organic synthesis and chemical reactivity. Bombek et al. (2004) delved into the electrophilic amination of fluorophenols, showcasing the versatility of such compounds in creating aminated derivatives under mild conditions (Bombek, Požgan, Kočevar, & Polanc, 2004). This research underscores the potential of this compound in facilitating novel synthetic pathways and producing new chemical entities.
Corrosion Inhibition
Another intriguing application area is corrosion inhibition, where amine derivatives, akin to this compound, have shown efficacy. Boughoues et al. (2020) synthesized and tested various amine derivative compounds for their performance in inhibiting corrosion on mild steel, demonstrating the impact of substituent groups on inhibition efficiency (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020). This highlights the potential for compounds like this compound to serve as effective corrosion inhibitors in industrial applications.
Propriétés
IUPAC Name |
2-(2-fluoro-3-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZBYKKBBXFKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406106.png)